molecular formula C21H27N3O B2887012 4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol CAS No. 132980-39-3

4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol

Cat. No.: B2887012
CAS No.: 132980-39-3
M. Wt: 337.467
InChI Key: GWSPSHZOUXLFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol is a phenolic compound featuring a benzotriazole moiety at the 4-position of the aromatic ring, flanked by two bulky tert-butyl groups at the 2- and 6-positions. This structure combines the radical-scavenging properties of phenolic antioxidants with the UV-absorbing capabilities of benzotriazole derivatives, making it a multifunctional additive. The benzotriazole substitution likely enhances its application in polymers requiring simultaneous oxidative and UV stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-20(2,3)15-11-14(12-16(19(15)25)21(4,5)6)13-24-18-10-8-7-9-17(18)22-23-24/h7-12,25H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPSHZOUXLFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Phenol

The industrial production of 2,6-di-tert-butylphenol employs Friedel-Crafts alkylation, where phenol reacts with isobutylene under acidic conditions. Aluminum phenoxide (Al(OC₆H₅)₃) serves as the catalyst, directing isobutylene to the ortho positions due to its strong Lewis acidity.

$$
\text{C₆H₅OH} + 2\,\text{CH₂=C(CH₃)₂} \xrightarrow{\text{Al(OC₆H₅)₃}} ((CH₃)₃C)₂C₆H₃OH
$$

This exothermic reaction occurs at 100–110°C, achieving >90% selectivity for the 2,6-di-substituted product. The use of Brønsted acids (e.g., H₂SO₄) favors para-alkylation, necessitating precise catalyst selection.

Purification and Isolation

Crude product isolation involves distillation under reduced pressure (20–30 mmHg) to remove unreacted isobutylene and byproducts like 2,4-di-tert-butylphenol. Recrystallization from n-hexane yields >98% pure 2,6-di-tert-butylphenol.

Introduction of the Benzotriazolylmethyl Group

Functionalizing 2,6-di-tert-butylphenol at the para position with a benzotriazole group requires careful design to avoid steric hindrance from the tert-butyl groups.

Mannich Reaction with Benzotriazole

The Mannich reaction is the most cited method for introducing the benzotriazolylmethyl moiety. This one-pot, three-component reaction involves:

  • 2,6-Di-tert-butylphenol as the nucleophile.
  • Formaldehyde as the electrophilic carbonyl source.
  • Benzotriazole as the amine component.

Procedure :

  • A mixture of 2,6-di-tert-butylphenol (1 eq), formaldehyde (37% aqueous solution, 1.2 eq), and benzotriazole (1.1 eq) in methanol is heated at 60–70°C for 12–24 hours.
  • The reaction proceeds via iminium intermediate formation, followed by nucleophilic attack by the phenol’s para position.

$$
\text{((CH₃)₃C)₂C₆H₃OH} + \text{HCHO} + \text{C₆H₅N₃} \rightarrow \text{((CH₃)₃C)₂C₆H₃CH₂N₃C₆H₅} + \text{H₂O}
$$

Optimization :

  • Solvent : Methanol enhances solubility of reactants and intermediates.
  • Catalyst : Trace acetic acid (0.5 mol%) accelerates iminium formation.
  • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane 30:70).

Chloromethylation Followed by Nucleophilic Substitution

An alternative route involves chloromethylation of 2,6-di-tert-butylphenol, followed by displacement with benzotriazole.

Chloromethylation :

  • Treating 2,6-di-tert-butylphenol with chloromethyl methyl ether (MOMCl) and ZnCl₂ at 50°C introduces a chloromethyl group.

Nucleophilic Substitution :

  • Reacting the chloromethyl intermediate with benzotriazole in DMF at 80°C for 8 hours affords the target compound.

$$
\text{((CH₃)₃C)₂C₆H₃CH₂Cl} + \text{C₆H₅N₃} \rightarrow \text{((CH₃)₃C)₂C₆H₃CH₂N₃C₆H₅} + \text{HCl}
$$

Yield : 50–65%, lower than the Mannich route due to competing elimination reactions.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Disadvantages
Mannich Reaction Methanol, 60–70°C, 12–24 hrs 60–75% One-pot synthesis; moderate yields Requires chromatography for purity
Chloromethylation DMF, 80°C, 8 hrs 50–65% Avoids formaldehyde handling Lower yields; toxic byproducts (HCl)

Industrial-Scale Production Considerations

Industrial processes prioritize cost-effectiveness and safety:

  • Catalyst Recycling : Aluminum phenoxide from the Friedel-Crafts step is filtered and reused, reducing waste.
  • Solvent Recovery : Methanol is distilled and recycled in the Mannich reaction, minimizing environmental impact.
  • Byproduct Management : 2,4-Di-tert-butylphenol byproducts are sold as antioxidants, enhancing process economics.

Chemical Reactions Analysis

Types of Reactions

4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol has numerous applications in scientific research, including:

    Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation and oxidation.

    Biology: The compound is studied for its potential antioxidant properties and its ability to protect biological systems from oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.

    Industry: It is used as an additive in lubricants, plastics, and coatings to enhance their stability and longevity.

Mechanism of Action

The mechanism of action of 4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenolic group donates hydrogen atoms to neutralize free radicals, while the benzotriazole moiety provides additional stability to the molecule. This dual functionality makes it an effective antioxidant and stabilizer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol and its analogs in terms of structure, properties, and applications:

Compound Name CAS # Substituent at 4-Position Melting Point (°C) Key Applications Stability/Performance Notes
2,6-Di-tert-butylphenol (2,6-DTBP) 128-39-2 None 34–39 Antioxidant in fuels, lubricants, polymers Limited UV resistance; thermal stability
4-Hydroxymethyl-2,6-di-tert-butyl-phenol Not listed Hydroxymethyl (-CH₂OH) 139–140 Intermediate for antioxidants Reactive hydroxyl group enables derivatization
4-Acetoxymethyl-2,6-di-tert-butyl-phenol Not listed Acetoxymethyl (-CH₂OAc) Not reported Polymer stabilizer Enhanced hydrolytic stability vs. hydroxyl
4-(Benzylamino-methyl)-2,6-di-tert-butyl-phenol 79126-41-3 Benzylaminomethyl (-CH₂NHBz) Not reported Research applications Potential metal-chelating properties
Target: this compound Not listed Benzotriazolylmethyl (-CH₂-BTA) Not reported UV-stable polymer additives Synergistic antioxidant + UV absorption

Key Findings:

  • Structural Influence on Stability: The tert-butyl groups at the 2- and 6-positions sterically hinder the phenolic -OH group, enhancing oxidative stability across all analogs . Substitutions at the 4-position modulate functionality: The benzotriazole group in the target compound introduces UV absorption (300–400 nm), a feature absent in 2,6-DTBP and its hydroxymethyl/acetoxymethyl derivatives . The acetoxymethyl derivative () shows improved hydrolytic stability compared to the hydroxymethyl analog, suggesting that electron-withdrawing substituents enhance durability in polar environments.
  • Thermal Performance : 2,6-DTBP itself is volatile (boiling point 253°C ), limiting high-temperature applications. Bulky substituents like benzotriazole likely reduce volatility, though direct data are lacking.
  • Synergistic Effects: The target compound’s benzotriazole moiety may act synergistically with phenolic antioxidants, as seen in commercial stabilizers like Tinuvin® hybrids. This dual functionality is absent in simpler analogs like 4-hydroxymethyl derivatives.

Biological Activity

4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol (BDBT) is a compound belonging to the class of benzotriazole derivatives. This compound is primarily recognized for its applications as a UV stabilizer in various industrial and consumer products. However, its biological activity has garnered interest due to its potential effects on human health and the environment. This article reviews the biological activity of BDBT, focusing on its mechanisms of action, toxicokinetics, and relevant case studies.

Chemical Structure and Properties

BDBT is characterized by a benzotriazole moiety linked to a di-tert-butylphenol structure. The presence of bulky tert-butyl groups contributes to its hydrophobicity, which may influence its biological interactions.

BDBT exhibits several biological activities, including:

  • Antioxidant Activity : The phenolic structure allows BDBT to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Studies have indicated that BDBT possesses antibacterial and antifungal properties. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes .
  • Endocrine Disruption : Research has shown that BDBT can interact with hormone receptors, leading to antiandrogenic effects in vitro .

Toxicokinetics

The toxicokinetic profile of BDBT reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Following oral administration in animal studies, BDBT showed variable absorption rates depending on the dosage and formulation.
  • Distribution : The compound tends to accumulate in fatty tissues due to its lipophilic nature.
  • Metabolism : BDBT undergoes metabolic conversion primarily in the liver, leading to various metabolites that may exhibit different biological activities.
  • Excretion : Elimination half-lives range from 15.4 to 84.8 hours, indicating prolonged systemic exposure .

Antimicrobial Efficacy

BDBT has demonstrated notable antimicrobial activity against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas fluorescens16 µg/mL

These results suggest that BDBT could be effective in formulations aimed at combating microbial infections .

Case Studies

  • Chronic Toxicity Study : In a study involving chronic exposure of rats to BDBT at varying concentrations (0.1–12.5 mg/kg), significant liver enlargement and histopathological changes were observed after prolonged exposure. This indicates potential hepatotoxicity associated with long-term use .
  • Endocrine Disruption Assessment : A study assessed the antiandrogenic activity of BDBT using a yeast bioassay model. Results indicated that BDBT could significantly reduce androgen receptor activity post-metabolic activation, suggesting potential endocrine-disrupting effects .

Environmental Impact

BDBT is classified as an emerging contaminant due to its widespread use and persistence in the environment. Its residues have been detected in various matrices such as water and soil, raising concerns about ecological toxicity and bioaccumulation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol with high yield and purity?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, 4-bromomethyl-2,6-di-tert-butyl-phenol derivatives (prepared using 2,6-di-tert-butylphenol and paraformaldehyde in a solvent like THF) can react with benzotriazole under controlled temperatures (e.g., 273 K) to introduce the benzotriazole moiety. Solvent choice (e.g., THF, ethanol) and stoichiometric ratios of reagents are critical for purity. Post-synthesis purification via recrystallization (ethyl acetate/ethanol mixtures) or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • IR Spectroscopy : Confirm the presence of hydroxyl (-OH) and benzotriazole (C-N stretching) functional groups.
  • NMR : Use 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., tert-butyl groups at 2,6-positions and benzotriazole at the 4-position).
  • Melting Point Analysis : Compare with literature values (e.g., 139–140°C for structurally similar hydroxymethyl derivatives) to assess purity .

Q. How is this compound utilized as an intermediate in synthesizing advanced antioxidants?

  • Methodological Answer: The compound’s reactive methyl group can be functionalized to produce esters or ethers with enhanced thermal stability. For example, reacting with α-halo esters under basic conditions yields UV-resistant antioxidants. Experimental design should include inert atmospheres (argon) and catalysts like palladium or copper iodide to improve reaction efficiency .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice influence the antioxidant efficacy of this compound derivatives?

  • Methodological Answer: X-ray crystallography reveals that hydrogen bonds (e.g., O–H⋯N) between phenolic hydroxyl groups and benzotriazole nitrogen atoms stabilize the radical-scavenging activity. Computational modeling (DFT) can quantify bond dissociation energies (BDEs) to correlate crystal packing with antioxidant performance .

Q. What methodologies resolve contradictions in reported thermal degradation profiles of this compound?

  • Methodological Answer: Discrepancies may arise from varying experimental conditions (e.g., heating rates, oxygen levels). Use thermogravimetric analysis (TGA) under standardized oxygen-free environments and compare kinetic models (e.g., Flynn-Wall-Ozawa) to identify degradation mechanisms. Cross-validate with FTIR to track functional group decomposition .

Q. What role do metal complexes of this compound play in catalytic applications?

  • Methodological Answer: The compound’s phenolic oxygen can coordinate with metals like Sn(II) or Pd. For example, reacting its lithium salt with SnCl₂ in THF produces Sn(OAr)₂ complexes, which act as catalysts in polymerization or oxidation reactions. Characterize complexes using X-ray diffraction and cyclic voltammetry to assess redox activity .

Q. How does the benzotriazole moiety enhance UV stability compared to traditional phenolic antioxidants?

  • Methodological Answer: Benzotriazole absorbs UV radiation (290–400 nm) via π→π* transitions, dissipating energy as heat. Compare UV-Vis spectra of benzotriazole derivatives with non-benzotriazole analogs. Accelerated weathering tests (e.g., QUV chambers) quantify polymer stabilization efficacy under UV exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.